molecular formula C10H14O3 B1589368 1-(Dimethoxymethyl)-3-methoxybenzene CAS No. 59276-28-7

1-(Dimethoxymethyl)-3-methoxybenzene

Cat. No.: B1589368
CAS No.: 59276-28-7
M. Wt: 182.22 g/mol
InChI Key: YSTFLDJXILLWCF-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-3-methoxybenzene (CAS 59276-28-7) is an aromatic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol. This compound features a benzene ring substituted with a methoxy group and a dimethoxymethyl group, which is a protected aldehyde functionality. This structure makes it a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. The dimethoxymethyl group can serve as a precursor to an aldehyde group under acidic conditions, providing a handle for further chemical transformations. Compounds with multiple methoxy substituents, such as 1,3-dimethoxybenzene, are known to be sufficiently nucleophilic to participate in key synthetic reactions like the Mannich reaction, which is a method for aminoalkylation . This reactivity profile suggests potential applications for this compound in the synthesis of more complex molecules, including potential pharmaceuticals and fragrances. The product should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(dimethoxymethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-9-6-4-5-8(7-9)10(12-2)13-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFLDJXILLWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448024
Record name Benzene, 1-(dimethoxymethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59276-28-7
Record name Benzene, 1-(dimethoxymethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Dimethoxymethyl 3 Methoxybenzene and Analogues

Direct Acetalization Routes to 1-(Dimethoxymethyl)-3-methoxybenzene

The most straightforward approach to this compound involves the direct conversion of 3-methoxybenzaldehyde (B106831). This is typically achieved through acid-catalyzed reactions with an appropriate source of methoxy (B1213986) groups.

Acid-Catalyzed Formation from Corresponding Benzaldehydes

The formation of dimethyl acetals from aldehydes is a classic and widely used protective strategy in organic synthesis. organic-chemistry.orgacs.org This equilibrium-driven reaction is catalyzed by a variety of Brønsted or Lewis acids. organic-chemistry.org The reaction involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of two equivalents of methanol (B129727). To drive the reaction to completion, water, a byproduct, is typically removed. organic-chemistry.orgpearson.com

A common and effective method for this transformation is the use of trimethyl orthoformate in the presence of an acid catalyst. organic-chemistry.orgorganic-chemistry.org Trimethyl orthoformate serves as both a reagent and a dehydrating agent, as it reacts with the water produced to form methanol and methyl formate. organic-chemistry.orgorganic-chemistry.org A wide range of acid catalysts can be employed, from simple mineral acids like hydrochloric acid to solid acids, which offer advantages in terms of reusability and ease of separation. thieme-connect.deresearchgate.net

The general reaction is as follows:

3-Methoxybenzaldehyde + 2 CH₃OH ⇌ this compound + H₂O

Below is a table summarizing typical conditions for the acid-catalyzed acetalization of benzaldehyde (B42025) derivatives, which are analogous to the synthesis of the target molecule.

Table 1: Acid-Catalyzed Synthesis of Aromatic Dimethyl Acetals

Aldehyde Catalyst Reagent(s) Solvent Conditions Yield (%) Reference(s)
3-Methoxybenzaldehyde Hydrochloric Acid (0.1 mol%) Methanol Methanol Ambient Temp, 30 min ~95% (estimated) thieme-connect.de
Benzaldehyde Sulfated Zirconia (SO₄²⁻/ZrO₂) Trimethyl Orthoformate None Room Temp 99 researchgate.net
4-Chlorobenzaldehyde Sulfated Titania (SO₄²⁻/TiO₂) Trimethyl Orthoformate None Room Temp 98 researchgate.net

Transacetalization Strategies in Aromatic Acetal (B89532) Synthesis

Transacetalization is an alternative method for the synthesis of acetals where an existing acetal is reacted with a different alcohol or carbonyl compound in the presence of an acid catalyst. organic-chemistry.org This method can be particularly useful when the starting aldehyde is sensitive to the reaction conditions of direct acetalization. The reaction involves the exchange of the alkoxy or carbonyl component of the acetal. For the synthesis of aromatic acetals, this can involve the reaction of a simple dialkyl acetal with an aromatic aldehyde or the exchange of alkoxy groups on a pre-formed aromatic acetal. Zirconium tetrachloride (ZrCl₄) has been reported as a highly efficient and chemoselective catalyst for both acetalization and in situ transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org

Functionalization of Anisole (B1667542) Derivatives for Dimethoxymethyl Moiety Introduction

An alternative synthetic strategy involves the introduction of the dimethoxymethyl group onto an anisole-based scaffold. This can be achieved through either direct functionalization of the aromatic ring or by elaborating a pre-existing side chain.

Directed Aromatic Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing group, such as a methoxy group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an appropriate electrophile to introduce a functional group.

For the synthesis of this compound, 1,3-dimethoxybenzene (B93181) is an ideal starting material. The two methoxy groups can direct the lithiation to the C2 position. Subsequent reaction with a formylating agent, such as dimethylformamide (DMF), would yield 2,6-dimethoxybenzaldehyde. thieme-connect.de However, to obtain the target isomer, selective metalation at the C4 position would be necessary, which can be challenging due to the directing effects of the methoxy groups. ias.ac.incore.ac.uk More advanced techniques involving kinetic or thermodynamic control of the lithiation might be required to achieve the desired regioselectivity. ias.ac.incore.ac.uk

A general representation of this approach is:

1,3-Dimethoxybenzene + Organolithium Reagent → 4-Lithio-1,3-dimethoxybenzene

4-Lithio-1,3-dimethoxybenzene + Formylating Agent → 3-Methoxy-4-methoxybenzaldehyde (intermediate)

Intermediate + Acid Catalyst + Methanol → this compound

Side-Chain Elaboration Techniques

Another approach involves starting with a substituted anisole and elaborating a side chain to form the dimethoxymethyl group. For instance, starting from 3-methylanisole (B1663972), a benzylic halogenation can be performed, followed by nucleophilic substitution with methoxide (B1231860) ions.

The free-radical bromination of a benzylic position using N-bromosuccinimide (NBS) or bromine under light irradiation is a common transformation. pearson.com The resulting benzylic bromide can then undergo a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy groups. The initial product would be a benzyl (B1604629) methyl ether, which would require further oxidation and acetalization steps to yield the final product. A more direct approach would involve a double substitution on a di-halogenated intermediate.

A plausible, albeit multi-step, pathway is as follows:

3-Methylanisole + 2 Br₂ (light/heat) → 1-(Dibromomethyl)-3-methoxybenzene

1-(Dibromomethyl)-3-methoxybenzene + 2 NaOCH₃ → this compound + 2 NaBr

The copper-catalyzed reaction of aryl bromides with sodium methoxide is a known method for the synthesis of anisole derivatives and could potentially be adapted for the second step. tue.nl

Advanced Synthetic Protocols for Aromatic Dimethoxymethyl Compounds

Modern synthetic chemistry is continually developing new methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. For the synthesis of aromatic acetals, several advanced protocols have been reported.

Photocatalysis has emerged as a green and powerful tool in organic synthesis. The acetalization of aldehydes can be achieved under neutral conditions using visible light irradiation in the presence of a photocatalyst like Eosin Y. organic-chemistry.org This method is particularly advantageous for substrates that are sensitive to acidic conditions. It has been noted that benzaldehyde itself can act as a photocatalyst for certain reactions, which could be a consideration in the synthesis of its derivatives. uniovi.es

Furthermore, the use of solid acid catalysts, such as sulfated metal oxides, offers significant benefits in terms of catalyst recovery and reuse, making the process more environmentally friendly and cost-effective. researchgate.net These catalysts have been shown to be highly effective for the synthesis of dimethyl acetals from a variety of aldehydes and ketones. researchgate.net Heterogeneous catalysts like lanthanide oxalate (B1200264) metal-organic frameworks (MOFs) have also demonstrated high efficiency in the acetalization of benzaldehyde. nih.gov

Electrochemical Synthesis Pathways to this compound and Related Structures

Electrochemical synthesis, or electrosynthesis, offers a powerful alternative to traditional reagent-based redox reactions by using electrical current to drive chemical transformations. gre.ac.uk This approach can lead to unique reactivity and is considered a green chemistry technique as it often avoids the need for chemical oxidants or reductants. gre.ac.ukrsc.org

The formation of aromatic acetals like this compound can be achieved via anodic oxidation. In this process, a precursor molecule, such as m-methoxytoluene, undergoes oxidation at the anode. A well-documented industrial example of this type of transformation is the anodic conversion of p-methoxytoluene into p-anisaldehyde, which proceeds through a dimethylacetal intermediate. gre.ac.uk This process demonstrates that toluene (B28343) derivatives can undergo anodic acetalization in methanol to form the corresponding dimethyl acetal. gre.ac.uk

The mechanism for the electrosynthesis of this compound would involve the direct oxidation of the benzylic position of m-methoxytoluene at the anode in the presence of methanol as both the solvent and the nucleophile. The process typically occurs without the need for supporting electrolytes, especially in flow reactors where the distance between electrodes is small. thieme.de

Key features of electrochemical acetal synthesis include:

Direct Electron Transfer: The reaction is initiated by the direct transfer of electrons from the substrate to the anode, forming a reactive radical cation. gre.ac.uk

Reagentless Redox: It avoids the use of stoichiometric chemical oxidants, reducing waste generation. gre.ac.uk

Mild Conditions: Many electrochemical reactions can be carried out at room temperature and ambient pressure. organic-chemistry.org

Recent advancements have also focused on the electrochemical methoxymethylation of alcohols, a process that can be conducted without a supporting electrolyte using a continuous flow cell system, further highlighting the green potential of electrosynthesis for creating acetal-type structures. gre.ac.uk While traditional methods often rely on corrosive acids, electrochemical pathways provide a milder and more controlled environment. acs.org

Green Chemistry Principles in Acetal Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of acetals, traditionally reliant on strong acids and involving the removal of water, is a prime candidate for improvement based on these principles. ijsdr.orgwikipedia.org Key metrics are used to quantify the "greenness" of a chemical reaction. wikipedia.org

Core Green Chemistry Metrics:

Atom Economy: Developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product. acs.org An ideal reaction has a 100% atom economy.

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor measures the total mass of waste generated per unit mass of product. wikipedia.org A lower E-Factor signifies a greener process.

Process Mass Intensity (PMI): Widely adopted in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (raw materials, solvents, catalysts, process water) used in a process to the mass of the final product. nih.govgreenchemistry-toolkit.org

The table below illustrates a hypothetical comparison between a traditional and a green synthesis pathway for an aromatic acetal, showcasing the impact of applying green chemistry principles.

MetricTraditional Synthesis (Acid Catalyst)Green Synthesis (Heterogeneous Catalyst)Improvement
Catalyst Sulfuric Acid (H₂SO₄)Reusable Solid Acid (e.g., Zeolite)Non-corrosive, recyclable, reduced waste. ymerdigital.com
Solvent Toluene (for azeotropic water removal)No solvent or a green solvent (e.g., glycerol)Reduced use of volatile organic compounds (VOCs). ijsdr.org
Atom Economy Lower (due to stoichiometric reagents/byproducts)Higher (catalytic, less waste)Maximizes incorporation of starting materials into the product. acs.org
E-Factor HighLowSignificantly less waste generated. wikipedia.org
PMI HighLowMore efficient use of total resources. mdpi.com

The application of green chemistry to acetal synthesis focuses on several key areas:

Catalysis: Replacing corrosive homogeneous acid catalysts like sulfuric acid with recyclable heterogeneous catalysts such as zeolites or functionalized silica. ymerdigital.comacs.org These solid catalysts are easily separated from the reaction mixture, simplifying purification and minimizing waste.

Safer Solvents: Avoiding hazardous solvents used for water removal. acs.org Solvent-free reactions or the use of benign solvents like water or DMSO are preferred. ijsdr.org

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure, reducing energy consumption. nih.gov Microwave-assisted synthesis is one such technique that can lead to high yields under green conditions. ijsdr.org

Waste Reduction: The ultimate goal is to design synthetic routes where waste is minimized, aligning with the principle of prevention. acs.org

The following table provides a qualitative comparison of solvents commonly used in chemical synthesis, evaluated on green chemistry principles.

SolventGreen Chemistry Considerations
Water Benign, non-toxic, readily available. ijsdr.org
Ethanol Renewable, biodegradable, low toxicity.
Toluene Volatile organic compound (VOC), toxic, derived from petroleum.
Dimethyl Sulfoxide (DMSO) Low volatility, but can be difficult to remove. ijsdr.org

By prioritizing these principles, the synthesis of compounds like this compound can become more sustainable and economically viable.

Continuous Flow Chemistry Applications in Aromatic Acetal Formation

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology in chemical synthesis. nih.govmdpi.com It offers significant advantages over traditional batch processing, particularly for the synthesis of fine chemicals and pharmaceuticals, including aromatic acetals. rsc.orgacs.org

In a typical flow setup, pumps deliver reagents into a mixer, after which the combined stream passes through a temperature-controlled reactor (often a tube or a microreactor chip). thieme.de The output stream can then be collected or directed into subsequent reactors for multi-step synthesis without isolating intermediates. nih.gov

Advantages of Continuous Flow for Acetal Synthesis:

FeatureDescriptionBenefit for Acetal Synthesis
Enhanced Heat Transfer High surface-area-to-volume ratio allows for rapid and precise temperature control. nih.govAllows for safe operation at elevated temperatures, accelerating reaction rates for acetal formation. acs.org
Superior Mixing Efficient and rapid mixing of reagents within the reactor. nih.govEnsures homogeneity, leading to more consistent product quality and higher yields.
Improved Safety Small reactor volumes minimize the amount of hazardous material present at any given time. thieme.dersc.orgSafely handle potentially exothermic reactions and hazardous reagents sometimes used in acetal synthesis.
Scalability Production is scaled by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). nih.govSimplifies the transition from laboratory-scale synthesis to large-scale production without re-optimizing the process.
Automation & Integration Flow systems can be fully automated and integrated with purification and analysis units. thieme.denih.govEnables high-throughput screening of reaction conditions and facilitates multi-step syntheses, improving efficiency. mdpi.com

The synthesis of aromatic acetals, which are valuable intermediates in the fragrance and flavor industries, is well-suited for flow chemistry. nih.gov For example, the formation of acetals often requires the removal of water to drive the reaction equilibrium. wikipedia.org In flow systems, this can be achieved using inline separation modules or by operating at temperatures above the boiling point of water, taking advantage of the system's ability to handle high pressures. nih.gov

Furthermore, flow chemistry facilitates the use of solid-supported reagents and catalysts. acs.org For the synthesis of this compound, a packed-bed reactor containing a solid acid catalyst could be employed. This setup simplifies the process by eliminating the need for catalyst filtration post-reaction, as the product stream flows through the catalyst bed and emerges free of the catalytic agent, ready for the next step or collection. thieme.de This approach streamlines the manufacturing process, reduces waste, and lowers production costs. rsc.org

Reactivity and Mechanistic Investigations of 1 Dimethoxymethyl 3 Methoxybenzene

Acid-Mediated Cleavage and Hydrolysis Mechanisms

The hydrolysis of acetals to their corresponding aldehydes and alcohols is a fundamental and reversible reaction in organic chemistry, typically catalyzed by acid. organicchemistrytutor.comchemistrysteps.com For 1-(dimethoxymethyl)-3-methoxybenzene, this process involves the cleavage of the two C-O single bonds of the acetal (B89532) group to yield 3-methoxybenzaldehyde (B106831) and two equivalents of methanol (B129727). This reaction proceeds in the presence of an acid catalyst and an excess of water, which drives the equilibrium toward the hydrolysis products. chemistrysteps.com

The mechanism begins with the protonation of one of the methoxy (B1213986) groups of the acetal by an acid catalyst, which converts the methoxy group into a good leaving group (methanol). chemistrysteps.com The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is then attacked by a water molecule, a nucleophile, to form a hemiacetal after deprotonation. chemistrysteps.comlibretexts.org The process repeats with the protonation of the second methoxy group, its departure as methanol, and the subsequent formation of the carbonyl group of the final aldehyde product, 3-methoxybenzaldehyde. chemistrysteps.com

Kinetic and Thermodynamic Aspects of Acetal Hydrolysis

The hydrolysis of acetals is a reversible process, and its position of equilibrium is subject to thermodynamic control. organicchemistrytutor.com The reaction of an aldehyde with excess alcohol in the presence of an acid catalyst favors acetal formation, often with the removal of water to drive the reaction to completion. Conversely, the hydrolysis of an acetal is favored by the presence of a large excess of water. chemistrysteps.com

Kinetic studies on the hydrolysis of benzaldehyde (B42025) dimethyl acetal, a closely related compound, reveal that the reaction is subject to general acid catalysis. acs.org A study using Amberlite IR-120, a heterogeneous acid catalyst, determined the equilibrium constant for the hydrolysis of benzaldehyde dimethyl acetal in the temperature range of 298-328 K to be K_e = exp(8.67 - 1880/T) mol·L⁻¹. epa.govresearchgate.net The study also showed that the reaction rate is influenced by the adsorption of the reactants and products on the catalyst surface, with the product benzaldehyde exhibiting an inhibitory effect on the reaction rate. epa.govresearchgate.net The temperature dependence of the hydrolysis rate constant was also determined, providing insight into the activation energy of the process. epa.govresearchgate.net

Catalytic Systems for Controlled Acetal Deprotection

The acetal group serves as a common protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral and basic conditions. chemistrysteps.com Its removal, or deprotection, is typically achieved under acidic conditions. A variety of catalytic systems have been developed for the controlled deprotection of acetals, offering advantages in terms of selectivity, mildness of conditions, and ease of workup.

Heterogeneous acid catalysts, such as acidic resins like Amberlite-15, are frequently employed. researchgate.netbeilstein-journals.org These solid-supported catalysts are easily separated from the reaction mixture by filtration, simplifying product purification. researchgate.net Studies have shown that resins like Amberlyst-15 can effectively catalyze the in situ release of aldehydes from their dimethyl acetals for subsequent reactions. beilstein-journals.orgnih.gov Other systems, including inorganic acids and trifluoroacetic acid, have also proven effective for acetal deprotection. researchgate.net The choice of catalyst can be crucial, especially when other acid-sensitive functional groups are present in the molecule, requiring a balance between efficient deprotection and avoidance of side reactions.

Nucleophilic Reactivity of the Dimethoxymethyl Group

While acetals are generally considered protecting groups and are relatively unreactive towards nucleophiles under neutral or basic conditions, their reactivity can be unlocked under specific circumstances, primarily after conversion to a more electrophilic species.

Carbon-Carbon Bond Formation Reactions (e.g., Grignard Reagents, Organolithiums)

Grignard reagents (R-Mg-X) and organolithiums (R-Li) are powerful carbon-based nucleophiles that readily react with carbonyl compounds. wikipedia.orgmasterorganicchemistry.com A direct reaction between a Grignard reagent and this compound under standard conditions is not expected, as acetals are stable to these reagents. This stability is precisely why acetals are used to protect aldehydes and ketones during Grignard reactions. chemistrysteps.com

However, this compound can be a precursor to reactions with these organometallics. The synthetic strategy involves first hydrolyzing the acetal to 3-methoxybenzaldehyde using acidic conditions. After the deprotection step, the resulting aldehyde can then be treated with a Grignard reagent or an organolithium reagent. libretexts.org This two-step sequence allows for the formation of a new carbon-carbon bond at the former acetal carbon. The reaction of 3-methoxybenzaldehyde with a Grignard reagent (R-Mg-X) followed by an acidic workup would yield a secondary alcohol. libretexts.orgyoutube.com

Heteroatom Nucleophile Interactions

The dimethoxymethyl group itself is generally inert to direct attack by heteroatom nucleophiles such as amines or thiols under neutral or basic conditions. However, the aromatic ring can be susceptible to nucleophilic aromatic substitution under certain conditions, which is distinct from the reactivity of the acetal group. nih.govyoutube.comyoutube.com

Reactions involving heteroatom nucleophiles typically target the corresponding aldehyde. For instance, 3-methoxybenzaldehyde, obtained from the hydrolysis of this compound, can undergo reactions with nitrogen-based nucleophiles. One such example is the bimolecular nucleophilic substitution reaction where a derivative of 3-methoxybenzyl bromide (formed from the corresponding alcohol) reacts with 1,10-phenanthroline, a nitrogen-containing heterocycle, to form a phenanthrolinium salt. ui.ac.id This highlights that the reactivity towards heteroatom nucleophiles is primarily a feature of the aldehyde or its derivatives, rather than the acetal itself.

Electrophilic Aromatic Substitution Patterns on the Methoxybenzene Core

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgucla.edu The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents already present: the methoxy group (-OCH₃) and the dimethoxymethyl group [-CH(OCH₃)₂].

The methoxy group is a powerful activating group and an ortho, para-director. ucla.eduuci.edu It increases the electron density of the aromatic ring through its resonance-donating effect, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgdalalinstitute.com It directs incoming electrophiles to the positions ortho and para to itself.

The dimethoxymethyl group, on the other hand, is generally considered to be a deactivating group and a meta-director, although its effect is less pronounced than that of a strongly deactivating group like a nitro group. Its deactivating nature stems from the electron-withdrawing inductive effect of the two oxygen atoms.

In this compound, the two substituents are in a meta relationship. The powerful activating and ortho, para-directing effect of the methoxy group dominates the substitution pattern. The positions ortho to the methoxy group are C2 and C4, and the para position is C6. The dimethoxymethyl group is at C1. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the strongly activating methoxy group. The C2 position is sterically hindered by the adjacent dimethoxymethyl group. chegg.com

For example, in the nitration of 1,3-dimethoxybenzene (B93181), a closely related compound, substitution occurs preferentially at the position between the two methoxy groups (C2), which is activated by both, and at the position para to one methoxy group and ortho to the other (C4). chegg.com However, steric hindrance at the C2 position can reduce its reactivity. chegg.com For this compound, the primary products of electrophilic aromatic substitution reactions like nitration or halogenation are expected to be the 4- and 6-substituted isomers.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on a disubstituted benzene ring is governed by the electronic properties and directing effects of the existing substituents. In the case of this compound, the outcome of such reactions is determined by the combined influence of the methoxy (-OCH₃) and dimethoxymethyl [-CH(OCH₃)₂] groups.

The methoxy group is a powerful activating group and a strong ortho, para-director. organicchemistrytutor.comyoutube.comlibretexts.orgyoutube.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack. libretexts.org This donation of electrons increases the nucleophilicity of the ring, particularly at the positions ortho (2- and 6-positions) and para (4-position) to the methoxy group. organicchemistrytutor.comlibretexts.org

In electrophilic substitution reactions on a disubstituted benzene where the groups have conflicting directing effects, the most powerful activating group typically controls the position of substitution. For this compound, the substituents are meta to each other. The strongly activating methoxy group directs incoming electrophiles to its ortho and para positions (positions 2, 4, and 6). The dimethoxymethyl group also directs to its own ortho and para positions (positions 2, 4, and 6). Therefore, the directing effects of both groups are cooperative, reinforcing substitution at positions 2, 4, and 6. However, position 2 is located between the two substituents and is subject to significant steric hindrance, making it a less favorable site for attack. chegg.com Consequently, electrophilic attack is predicted to occur predominantly at positions 4 (para to the methoxy group) and 6 (ortho to the methoxy group). chegg.com

Table 1: Comparison of Electronic Effects of Substituents on this compound

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Methoxy (-OCH₃)C3Strong +R (Resonance) Weak -I (Inductive)Strongly Activatingortho, para (to C2, C4, C6)
Dimethoxymethyl [-CH(OCH₃)₂]C1Weak -I (Inductive)Weakly Activating/Deactivatingortho, para (to C2, C4, C6)

Mechanistic Probes of Electrophilic Pathways

The mechanism of electrophilic aromatic substitution for this compound generally proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. youtube.comyoutube.com

Formation of the Arenium Ion: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and forming the substituted product.

The preference for substitution at the ortho and para positions relative to the methoxy group can be explained by examining the stability of the corresponding arenium ion intermediates.

Attack at C4 (para to -OCH₃): The positive charge in the arenium ion can be delocalized over three carbon atoms. Crucially, one of the resonance structures places the positive charge on the carbon atom bonded to the methoxy group, allowing the oxygen's lone pair to delocalize the charge through an additional, highly stable resonance contributor. This creates an oxonium ion, which significantly stabilizes the intermediate.

Attack at C6 (ortho to -OCH₃): Similar to para attack, the arenium ion formed from ortho attack is stabilized by a fourth resonance structure involving the methoxy oxygen.

Attack at C5 (meta to -OCH₃): When the electrophile attacks the meta position, the positive charge is delocalized over three carbons, but none of these resonance structures allow for the direct participation of the methoxy group's lone pair to delocalize the charge.

Because the intermediates for ortho and para attack are more stabilized, the activation energies for these pathways are lower, and these products are formed faster and are the major products. youtube.com

While the arenium ion model is widely accepted, some modern mechanistic studies, particularly for reactions like the nitration of dialkoxybenzenes, suggest the possibility of a competitive single electron transfer (SET) pathway. nih.govacs.org In a SET mechanism, an electron is transferred from the electron-rich aromatic ring to the electrophile, forming a radical cation and a radical. These species then combine to form the final product. The regioselectivity in such cases may be influenced by the electronic distribution in the resulting radical cation. nih.gov

Radical and Redox-Mediated Transformations Involving this compound

Beyond polar electrophilic reactions, this compound can undergo transformations initiated by radical processes or redox events. These reactions often lead to different products and proceed through distinct mechanistic pathways.

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is influenced by its electron-rich aromatic system. Anodic oxidation of this compound is expected to occur on the aromatic ring due to the activating methoxy group, which lowers the oxidation potential. The process would likely initiate with a one-electron transfer at the anode to form a radical cation.

The subsequent fate of this radical cation depends on the reaction conditions, including the solvent and supporting electrolyte. Potential pathways include:

Dimerization: Two radical cations could couple to form a biphenyl (B1667301) derivative.

Reaction with Solvent/Nucleophile: In a solvent like methanol, the radical cation could be attacked by a solvent molecule. For example, electrochemical oxidation of related dihydroxybenzaldehydes in methanol has been shown to proceed via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism, leading to methoxylation of the ring.

Loss of a Proton: The radical cation could lose a proton, leading to a neutral radical that could undergo further reactions.

Although direct studies on this compound are scarce, patents describing the electrochemical synthesis of related benzaldehyde dimethyl acetals from substituted toluenes highlight the stability of the acetal group under certain anodic oxidation conditions.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) can initiate reactions under both oxidative and reductive conditions.

Oxidative SET: As mentioned for nitration, strong electrophiles can act as electron acceptors, leading to the formation of an aromatic radical cation. nih.govacs.org The oxidation of methoxybenzenes, in general, can be achieved via SET, generating radical cations that subsequently react. researchgate.net

Reductive SET: The compound can also accept an electron from a potent reducing agent, such as an alkali metal, to form a radical anion. Studies on the reduction of 3,4,5-trimethoxybenzaldehyde (B134019) dimethyl acetal with alkali metals in aprotic solvents have shown that this SET process can lead to the regioselective cleavage of a methoxy group. A similar process could potentially occur with this compound.

Furthermore, the acetal functional group itself is susceptible to radical-chain reactions. Research on benzylidene acetals has demonstrated that a radical can be generated at the acetal carbon. nih.gov This can be initiated by a radical initiator and a thiol catalyst, leading to a radical-chain redox rearrangement. nih.gov Another studied pathway involves the visible-light-promoted addition of acetal radicals (generated from 1,3-dioxolanes) to electron-deficient alkenes, which operates through a radical chain mechanism involving hydrogen atom transfer (HAT) as a key propagation step. acs.org These studies suggest that the dimethoxymethyl group in this compound could serve as a site for radical initiation under appropriate conditions.

Table 2: Predicted Major Products/Intermediates in Various Reactions

Reaction TypeReagentsPredicted Major Product(s)/Intermediate(s)Key Mechanistic Feature
Electrophilic NitrationHNO₃, H₂SO₄1-(Dimethoxymethyl)-5-methoxy-2-nitrobenzene & 1-(Dimethoxymethyl)-3-methoxy-4-nitrobenzeneArenium Ion Formation
Electrochemical OxidationAnode, MethanolAromatic Radical CationSingle Electron Transfer (Anodic)
Radical RearrangementRadical Initiator, ThiolBenzoate ester derivativeRadical chain on acetal group
Reductive CleavageNa, THFMethoxy-cleaved productSingle Electron Transfer (Reductive)

Strategic Applications of 1 Dimethoxymethyl 3 Methoxybenzene in Complex Molecule Synthesis

Role as a Masked Aldehyde Equivalent in Organic Synthesis

The dimethoxymethyl group is a dimethyl acetal (B89532), a functional group that is stable under a range of reaction conditions that would typically affect a free aldehyde. Acetals are resistant to bases, all types of nucleophiles, and most oxidizing and reducing agents, provided the conditions are not hydrolytic. organic-chemistry.org This stability is the cornerstone of its role as a masked aldehyde equivalent.

In this context, 1-(dimethoxymethyl)-3-methoxybenzene is an ideal starting material. The protected aldehyde, m-anisaldehyde, can be carried through multiple synthetic steps without undergoing unwanted reactions. This allows chemists to perform modifications on other parts of the molecule or on separate fragments that will later be coupled with the benzaldehyde (B42025) derivative. Once the carbon skeleton is assembled, the latent carbonyl can be unmasked at a late stage to reveal the aldehyde functionality for final transformations. This strategy is crucial in the total synthesis of complex natural products and pharmaceuticals. scholarsresearchlibrary.com

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical challenge in organic synthesis. The dimethyl acetal of this compound provides a robust solution for protecting the aldehyde functionality while other chemical transformations are carried out. organic-chemistry.org For instance, other functional groups on the aromatic ring or on side chains attached to it can be manipulated using strong bases or nucleophiles without affecting the masked aldehyde.

Furthermore, the methoxy (B1213986) group at the 3-position of the benzene (B151609) ring influences the regioselectivity of electrophilic aromatic substitution reactions. As an electron-donating group, it activates the ring and directs incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6). This allows for the controlled introduction of new substituents onto the aromatic core, a key step in creating diverse molecular scaffolds. The stability of the acetal ensures it does not interfere with these transformations, which often employ acidic or electrophilic reagents that would react with a free aldehyde. The strategic placement of substituents is fundamental in constructing precursors for complex molecules like carbazoles and other polycyclic systems. nih.govresearchgate.net

Utility in Protecting Group Chemistry for Carbonyl Functionalities

The primary application of the dimethyl acetal group in this compound is as a protecting group for the corresponding carbonyl compound, m-anisaldehyde. Protecting groups are essential tools in modern synthesis, preventing reactive functional groups from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk

An orthogonal protecting group strategy involves the use of multiple classes of protecting groups within the same molecule that can be removed selectively under distinct reaction conditions. bham.ac.ukthieme-connect.de This allows for the sequential unmasking of different functional groups at various stages of a synthesis. thieme-connect.de

The dimethyl acetal is a key member of the acid-labile class of protecting groups. chem-station.com It can be used in concert with other groups that are stable to acid but labile under different conditions. For example, a synthetic intermediate could contain a dimethyl acetal (removable with aqueous acid), a silyl (B83357) ether like TBDMS (removable with fluoride (B91410) ions), and a benzyl (B1604629) ether (removable by catalytic hydrogenolysis). thieme-connect.denih.gov This orthogonality is critical for the synthesis of highly complex and polyfunctional molecules, such as oligosaccharides and polyketides, where precise control over the reactivity of numerous functional groups is required. bham.ac.uknih.gov

The cleavage of a dimethyl acetal to regenerate the parent aldehyde is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org While effective, traditional methods using strong aqueous acids can be too harsh for sensitive substrates containing other acid-labile groups. oup.com This has driven the development of milder and more selective deprotection methodologies.

Several chemoselective methods have been reported that can cleave dimethyl acetals while leaving other protecting groups, such as cyclic acetals or silyl ethers, intact. oup.comorganic-chemistry.org These methods often employ Lewis acids or specific catalytic systems that operate under nearly neutral or very mild conditions. researchgate.net The choice of deprotection agent can be tailored to the specific substrate and the other functional groups present in the molecule.

Reagent/SystemConditionsSelectivity/CommentsReference(s)
Aqueous Acid (e.g., HCl, H₂SO₄)Water, often with a co-solventStandard, non-selective method. organic-chemistry.org
Bismuth Nitrate Pentahydrate Dichloromethane, room temperatureChemoselective for acyclic acetals; tolerates TBDMS ethers. organic-chemistry.org
Aqueous Dimethyl Sulfoxide (DMSO) DMSO, water, heatProceeds under neutral conditions; selective for acyclic acetals over cyclic acetals. oup.com
Indium(III) Trifluoromethanesulfonate Acetone, water, room temp. or microwaveNeutral conditions, effective for deprotection. organic-chemistry.org
Erbium(III) Triflate Wet nitromethane, room temperatureGentle Lewis acid catalyst for chemoselective cleavage. organic-chemistry.org
Me₃SiCH₂MgCl / ZnI₂ Not specifiedUsed for Peterson-type olefination directly from the acetal. nih.gov

Precursor for Advanced Aromatic and Heterocyclic Building Blocks

Beyond its role in protecting group strategies, this compound is a valuable precursor for synthesizing more complex aromatic and heterocyclic structures. These molecular motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov

The compound can be transformed into its corresponding aldehyde, m-anisaldehyde, which then participates in a wide array of condensation and cyclization reactions. For example, the aldehyde can react with amines, hydrazines, or active methylene (B1212753) compounds to form the core of various N-heterocycles. nih.gov The presence of the methoxy group can be synthetically advantageous, either by influencing the electronic properties of the final molecule or by serving as a handle for further modification, such as demethylation to a phenol.

Research has demonstrated the use of related methoxy-substituted benzaldehydes and their derivatives in the synthesis of diverse heterocyclic systems. These syntheses often involve multi-step sequences where the aromatic core provided by the initial building block is elaborated into a more complex ring system.

Heterocyclic SystemSynthetic ApproachRole of PrecursorReference(s)
Benzo[c]thiophenes Acid-mediated cyclizationThe aryl group is derived from the corresponding substituted benzaldehyde. clockss.org
Pyridazines Friedel-Crafts acylation followed by cyclizationA methoxy-substituted benzene ring (guaiacol) is the starting aromatic component. nih.gov
Quinolines Condensation/cyclizationAryl alkynyl aldehydes react with substituted anilines. nih.gov
Pyrazoles Condensation/cyclizationAlkynyl aldehydes react with hydrazines to form the pyrazole (B372694) core. nih.gov
Carbazoles Tandem heteroannulationChloroanilines (e.g., 1-chloro-3-methoxybenzene) undergo sequential C-N and C-C bond formation. nih.govresearchgate.net
Imidazo[5,1-b]oxazoles Ynamide annulation/cyclizationA p-methoxyphenyl (PMP) group is incorporated into the final heterocyclic framework. beilstein-journals.org

Synthesis of Substituted Benzaldehydes and Related Arenes

The primary utility of this compound in this context is as a precursor to ortho-substituted 3-methoxybenzaldehydes. This is achieved through a powerful strategy known as Directed ortho-Metalation (DoM). wikipedia.org In this approach, the methoxy group acts as a directed metalation group (DMG), coordinating to an organolithium reagent, such as n-butyllithium, and directing deprotonation to the adjacent ortho position (C2). wikipedia.orgorganic-chemistry.org While the dimethoxymethyl group itself is a weak DMG, its presence in a 1,3-relationship with the stronger methoxy DMG results in cooperative coordination that reinforces lithiation at the C2 site between the two groups. baranlab.orgsemanticscholar.org

This regioselective metalation generates a potent aryllithium nucleophile, which can react with a wide array of electrophiles to install a new substituent exclusively at the C2 position. wikipedia.org Following the introduction of the desired group, the acetal is readily hydrolyzed under mild acidic conditions to unveil the aldehyde, yielding a 2-substituted-3-methoxybenzaldehyde. This two-step sequence provides a highly controlled method for synthesizing contiguously substituted aromatic aldehydes that are difficult to access through classical electrophilic aromatic substitution, which would typically yield a mixture of isomers. wikipedia.org

StepReactionReagents & ConditionsIntermediate/ProductPurposeCitations
1Directed ortho-Metalation (DoM)1. n-BuLi or s-BuLi, THF, -78 °C2. Electrophile (E+)2-Substituted-1-(dimethoxymethyl)-3-methoxybenzeneRegioselective C-C or C-X bond formation at the C2 position. wikipedia.orgorganic-chemistry.org
2Acetal HydrolysisDilute acid (e.g., HCl, H₂SO₄), H₂O2-Substituted-3-methoxybenzaldehydeDeprotection to reveal the aldehyde functional group.

Construction of Fused Aromatic and Heterocyclic Ring Systems

This compound is a key starting material for the synthesis of fused heterocyclic systems, particularly isoquinolines and their derivatives. Its utility stems from its ability to provide the C1 carbon and the benzene ring required for the annulation process. Two prominent named reactions that leverage this building block are the Pomeranz-Fritsch and Pictet-Spengler reactions.

The Pomeranz-Fritsch reaction facilitates the synthesis of isoquinolines. wikipedia.orgthermofisher.com In this acid-catalyzed cyclization, this compound is condensed with a 2,2-dialkoxyethylamine. wikipedia.org The acetal of the starting material and the acetal of the amine partner undergo hydrolysis and cyclization under strong acid conditions to form the fused isoquinoline (B145761) ring system. wikipedia.orgyoutube.com

The Pictet-Spengler reaction produces tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or its equivalent. wikipedia.org For this reaction, this compound is first deprotected to 3-methoxybenzaldehyde (B106831). This aldehyde then reacts with a suitable β-phenylethylamine. The electron-donating methoxy group on the aromatic ring activates it, facilitating the crucial intramolecular electrophilic substitution (ring-closure) step under milder conditions than for non-activated rings. wikipedia.orgcommonorganicchemistry.com

Reaction NameStarting Materials from AcetalKey TransformationProduct ClassCitations
Pomeranz-Fritsch This compound + 2,2-DialkoxyethylamineAcid-catalyzed condensation and cyclizationIsoquinolines wikipedia.orgthermofisher.com
Pictet-Spengler 3-Methoxybenzaldehyde (from deprotection) + β-PhenylethylamineCondensation followed by acid-catalyzed intramolecular cyclizationTetrahydroisoquinolines wikipedia.orgnrochemistry.com

Integration into Total Synthesis Strategies of Complex Organic Molecules

The features that make this compound a versatile synthetic tool also make it a valuable component in the strategic planning and execution of the total synthesis of complex natural products and pharmaceuticals.

Key Intermediate in Retrosynthetic Planning

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. researchgate.netyoutube.com Within this framework, this compound is recognized as a valuable synthon for a substituted 3-methoxybenzaldehyde moiety.

When a complex target molecule contains a 1,2,3-trisubstituted benzene ring with an aldehyde (or a group derivable from an aldehyde) at one position and a methoxy group at another, a retrosynthetic disconnection can simplify the structure back to this key intermediate. The logic is twofold:

Functional Group Protection: The dimethoxymethyl acetal is a robust protecting group for the aldehyde. This allows for the use of nucleophilic reagents (e.g., organolithiums, Grignards) to modify the ring without undesired reaction at the formyl position.

Regiocontrol: The methoxy group provides reliable regiochemical control for introducing substituents via Directed ortho-Metalation. organic-chemistry.orgharvard.edu

Therefore, identifying a substituted 3-methoxybenzaldehyde unit within a target allows a chemist to disconnect the ortho-substituent and the aldehyde functionality, leading back to this compound as a logical and practical starting point. For instance, a substituted isoquinoline can be retrosynthetically disassembled via the Pomeranz-Fritsch logic to this compound and an appropriate amine. wikipedia.org

Strategic Incorporation into Carbon Skeleton Assembly

The incorporation of the this compound unit into a larger carbon framework can be achieved through several distinct strategies that form new carbon-carbon bonds.

Bond Formation via Directed ortho-Metalation (DoM): As previously discussed, ortho-lithiation at C2 provides a nucleophilic carbon atom on the aromatic ring. This intermediate can be reacted with various carbon-based electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to build out the carbon skeleton from the ring itself. This is a powerful method for creating a sterically congested and highly substituted aromatic core.

Bond Formation at the Carbonyl Group: Following acidic hydrolysis to unmask the aldehyde, the formyl group becomes a reactive handle for numerous carbon-carbon bond-forming reactions. These include:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the aldehyde into an alkene, extending the carbon chain. nih.gov

Grignard and Organolithium Addition: Addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further elaborated.

Aldol and Related Condensations: These reactions form α,β-unsaturated systems, adding functionality and extending the carbon framework simultaneously.

Annulation Strategies: As detailed in section 4.3.2, reactions like the Pomeranz-Fritsch and Pictet-Spengler use the entire benzaldehyde unit to construct new fused rings, effectively building a significant portion of a heterocyclic skeleton in a single strategic sequence. wikipedia.orgwikipedia.org

Assembly StrategyReactive SiteKey Reaction(s)Purpose
Ortho-Functionalization C2 of the aromatic ringDirected ortho-Metalation (DoM) followed by trapping with a carbon electrophileExtends carbon skeleton directly from the aromatic ring.
Carbonyl Chemistry Formyl carbon (after deprotection)Wittig Reaction, Grignard Addition, Aldol CondensationExtends carbon skeleton from the aldehyde group.
Ring Annulation Entire benzaldehyde moietyPomeranz-Fritsch, Pictet-Spengler ReactionsBuilds a new fused heterocyclic ring onto the existing benzene ring.

Theoretical and Computational Investigations on 1 Dimethoxymethyl 3 Methoxybenzene

Conformational Analysis and Stereoelectronic Effects of the Dimethoxymethyl Group

Quantum Mechanical Studies (e.g., Ab Initio, DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the conformational landscape of molecules like 1-(dimethoxymethyl)-3-methoxybenzene. These methods solve the electronic Schrödinger equation to provide accurate geometries and relative energies of different conformers.

A systematic conformational search would involve the rotation around the C-C bond connecting the benzene (B151609) ring and the acetal (B89532) carbon, as well as the rotations around the two C-O bonds of the dimethoxymethyl group. The relative energies of the resulting conformers would indicate the most stable structures.

Table 1: Representative Theoretical Methods for Conformational Analysis

MethodBasis SetCommon Applications
Density Functional Theory (DFT)6-31G(d), 6-311++G(d,p)Geometry optimization, energy calculations, vibrational frequencies
Ab Initio (e.g., MP2)cc-pVDZ, aug-cc-pVTZHigh-accuracy energy calculations, electron correlation effects
Semi-empirical (e.g., PM3)N/AInitial geometry optimization, large systems

Anomeric Effects and Rotational Barriers

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent on a carbon adjacent to another heteroatom to favor a gauche or axial orientation, which is often counterintuitive to steric considerations. In acyclic systems like this compound, a generalized anomeric effect influences the rotational preference around the C-O bonds of the dimethoxymethyl group. mdpi.com This effect arises from the stabilizing interaction between a lone pair on one oxygen atom and the antibonding σ* orbital of the adjacent C-O bond.

The rotational barriers of the dimethoxymethyl group are the energy costs associated with moving from a stable (low-energy) conformation to a transition state (high-energy) conformation. These barriers can be calculated using quantum mechanical methods by mapping the potential energy surface as a function of the dihedral angles of interest. For related benzhydrylformamides, DFT calculations have been used to estimate rotational barriers, which were found to be in the range of 20–23 kcal/mol for the formyl group rotation. It is expected that the rotational barriers for the methoxy (B1213986) groups in this compound would be of a similar magnitude, influenced by the electronic nature of the 3-methoxyphenyl (B12655295) group.

Reaction Mechanism Modeling and Transition State Analysis

Computational Elucidation of Reaction Pathways and Energy Profiles

The acid-catalyzed hydrolysis of benzaldehyde (B42025) dimethyl acetals is a well-studied reaction that proceeds through a series of protonation, bond cleavage, and nucleophilic attack steps. Computational modeling of this process for this compound would involve identifying the structures of all reactants, intermediates, transition states, and products along the reaction coordinate.

The energy profile connects these stationary points, showing the relative energy changes throughout the reaction. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants determines the activation energy of the reaction. For the hydrolysis of similar acetals, the rate-limiting step is often the initial protonation or the subsequent cleavage of a C-O bond to form a resonance-stabilized carbocation (an oxocarbenium ion).

Table 2: Hypothetical Energy Profile Data for Acetal Hydrolysis

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (Protonation)+15.2
Hemiacetal Intermediate+5.7
Transition State 2 (C-O Cleavage)+20.5
Oxocarbenium Ion Intermediate+10.1
Products-8.3
Note: These values are illustrative and would need to be calculated specifically for this compound.

Prediction of Reactivity and Selectivity in Acetal Chemistry

Selectivity in acetal chemistry, for instance, in reactions involving the differential protection of carbonyl groups, can also be rationalized using computational methods. By comparing the activation energies for competing reaction pathways, one can predict which product is likely to be favored.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, as described by the distribution of electrons within its molecular orbitals, is fundamental to its reactivity. Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's propensity to undergo certain types of reactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Global Softness (S): The reciprocal of hardness ( 1/η ).

These descriptors, which can be readily calculated using DFT, provide a framework for comparing the reactivity of this compound with other related compounds. For instance, the electron-donating nature of the two methoxy groups is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 3: Calculated Electronic Properties of a Model Aromatic Acetal

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap8.3 eV
Ionization Potential8.5 eV
Electron Affinity0.2 eV
Electronegativity4.35 eV
Chemical Hardness4.15 eV
Note: These are representative values for a similar compound and would require specific calculation for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bham.ac.uk The energies and spatial distributions of these orbitals are crucial in predicting a molecule's reactivity, as they represent the regions most likely to be involved in electron donation and acceptance, respectively.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. A higher HOMO energy indicates a greater propensity for electron donation. Conversely, the LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's capacity to act as an electrophile or electron acceptor. A lower LUMO energy suggests a greater ease of accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and reactive.

For this compound, a hypothetical FMO analysis would involve calculating the energies of the HOMO, LUMO, and the resulting energy gap. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The visualization of the HOMO and LUMO would reveal the specific atoms and regions of the molecule where these orbitals are localized, thereby identifying the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-0.8
Energy Gap (ΔE)5.7

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from a computational analysis. Specific experimental or calculated values for this compound are not available in the reviewed literature.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Different colors on the MEP surface represent varying electrostatic potential values. Regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electron density and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms. Conversely, regions of positive electrostatic potential, usually depicted in blue, signify a deficiency of electrons and are the likely sites for nucleophilic attack. Green areas represent regions of neutral or near-zero electrostatic potential.

In the case of this compound, an MEP analysis would highlight the electronegative oxygen atoms of the methoxy and dimethoxymethyl groups as regions of high electron density (red), making them potential sites for interaction with electrophiles. The aromatic ring and the hydrogen atoms would likely exhibit varying degrees of positive potential (blue to green), indicating their susceptibility to nucleophilic interactions.

The analysis of charge distribution, often quantified through methods like Mulliken population analysis, provides numerical values for the partial atomic charges on each atom in the molecule. This data complements the visual information from the MEP surface, offering a more quantitative understanding of the electronic environment.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomCharge (a.u.)
O (methoxy)-0.60
O (dimethoxymethyl)-0.55
C (aromatic, bonded to OCH3)+0.25
C (acetal)+0.30
H (aromatic)+0.10 to +0.15

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual charge distributions would require specific computational calculations for this molecule.

Advanced Analytical Techniques for Mechanistic and Structural Elucidation

In-Situ Spectroscopic Monitoring of Reactions Involving 1-(Dimethoxymethyl)-3-methoxybenzene

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, providing a dynamic view of species concentration changes. This is invaluable for elucidating reaction mechanisms, identifying transient species, and determining kinetic parameters without the need for sample extraction, which can disturb the reaction system. youtube.com

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring reactions in solution. It can simultaneously identify and quantify reactants, intermediates, and products, offering unparalleled insight into reaction kinetics. youtube.com For reactions involving this compound, such as acid-catalyzed hydrolysis, time-resolved ¹H NMR experiments can track the progress of the reaction. nih.govcopernicus.org

The hydrolysis of this compound to 3-methoxybenzaldehyde (B106831) and methanol (B129727) can be followed by monitoring the decrease in the intensity of the characteristic signals of the starting acetal (B89532) and the concurrent increase in the signals of the aldehyde and alcohol products. Specifically, the disappearance of the singlet at approximately 5.3-5.4 ppm (benzylic proton of the acetal) and the singlet for the methoxy (B1213986) groups of the acetal at around 3.3 ppm would be observed. rsc.org Simultaneously, the appearance of the aldehyde proton signal for 3-methoxybenzaldehyde around 9.9 ppm and the signal for methanol at ~3.4 ppm would be recorded. By integrating these peaks over time, a detailed kinetic profile of the reaction can be constructed. magritek.com

Ultrafast 2D NMR techniques, such as UF-HSQC, can even allow for the detection and characterization of short-lived intermediates like the corresponding hemiacetal, providing a more complete mechanistic picture. nih.gov

Table 1: Hypothetical ¹H NMR Data for Monitoring the Hydrolysis of this compound

CompoundFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityChange Over Time
This compound Ar-H 6.8 - 7.4MultipletDecrease
O-CH₃ (Aryl)~3.8SingletDecrease
O-CH₃ (Acetal)~3.3SingletDecrease
CH(OCH₃)₂~5.4SingletDecrease
3-Methoxybenzaldehyde (Product) Ar-H 7.1 - 7.5MultipletIncrease
O-CH₃~3.9SingletIncrease
CHO~9.9SingletIncrease
Methanol (Product) O-CH₃~3.4SingletIncrease

Note: Chemical shifts are approximate and depend on the solvent and reaction conditions.

In-situ Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that monitor changes in vibrational modes of molecules during a reaction. rsc.org They are particularly useful for tracking changes in functional groups. nih.gov In reactions involving this compound, these methods can provide valuable mechanistic data.

For instance, during the conversion of this compound to 3-methoxybenzaldehyde, FT-IR spectroscopy would show the disappearance of the characteristic C-O stretching bands of the acetal group, which are typically strong and found in the 1200-1000 cm⁻¹ region. rsc.org Concurrently, a strong absorption band corresponding to the C=O stretch of the newly formed aldehyde group would appear around 1700 cm⁻¹.

Raman spectroscopy, being less sensitive to highly polar bonds but excellent for symmetric vibrations and less sensitive to aqueous media, can be used to monitor changes in the aromatic ring vibrations and the C-O-C symmetric stretches of the acetal. researchgate.netresearchgate.net The combination of FT-IR and Raman provides a more complete vibrational picture of the reacting system. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of observed vibrational bands to specific molecular motions. isroset.org

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)TechniqueExpected Change (e.g., in Hydrolysis)
Acetal C-OAsymmetric Stretch1150 - 1085FT-IRDisappears
Acetal C-OSymmetric Stretch1075 - 1020FT-IR, RamanDisappears
Aldehyde C=OStretch1715 - 1695FT-IRAppears
Aromatic C=CStretch1600 - 1450FT-IR, RamanShifts/Changes Intensity
Aryl Ether C-OAsymmetric Stretch~1250FT-IRRemains

Mass Spectrometry for Identification of Transient Intermediates

Mass spectrometry (MS) is an indispensable tool for detecting and identifying reaction intermediates, especially those that are transient and present in low concentrations. nih.govresearchgate.net By ionizing molecules from the reaction mixture and analyzing their mass-to-charge ratio (m/z), MS provides direct evidence for the existence of proposed intermediates. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an ion. This is critical when analyzing complex reaction mixtures where multiple species may have the same nominal mass. researchgate.net For reactions involving this compound, techniques like Electrospray Ionization (ESI) coupled with HRMS can be used to gently transfer ions from the solution phase to the gas phase for analysis.

For example, in a reaction where this compound is a substrate, HRMS could be used to detect protonated starting material, key intermediates (such as a carbocation formed after the loss of a methoxy group), and products. The high mass accuracy allows for confident differentiation between species, even in a complex matrix containing catalysts, reagents, and byproducts.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides a fragmentation pattern that serves as a structural fingerprint of the precursor ion, aiding in its identification. nih.gov

For this compound (MW: 182.22 g/mol ), the protonated molecule [M+H]⁺ at m/z 183.10 would be the precursor ion. A key fragmentation pathway for acetals is the sequential loss of alcohol molecules. nih.govnih.govpsu.edu The initial loss of a methanol molecule (CH₃OH, 32.04 Da) would result in a stable oxocarbenium ion at m/z 151.06. This fragment could further lose another molecule, such as formaldehyde (B43269) (CH₂O, 30.01 Da), leading to other characteristic fragments. This fragmentation analysis helps confirm the structure of intermediates detected by HRMS. researchgate.net

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
183.10Methanol (CH₃OH)151.07[3-methoxybenzylidene]methoxonium ion
151.07Formaldehyde (CH₂O)121.063-methoxybenzyl cation
121.06Carbon Monoxide (CO)93.07Methoxycyclohexadienyl cation

Advanced X-Ray Diffraction Studies of Derived Crystalline Forms

While this compound is a liquid, its crystalline derivatives can be studied using single-crystal X-ray diffraction. This technique provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net

By reacting this compound to form a stable, crystalline product—for example, a substituted benzoxazole (B165842) or a chalcone (B49325) derivative—X-ray diffraction can be employed. researchgate.netnih.gov The analysis of the crystal structure reveals not only the molecular conformation but also the packing of molecules in the crystal lattice. This provides insight into intermolecular interactions such as hydrogen bonding, π–π stacking, and van der Waals forces, which govern the physical properties of the material. rsc.orgnih.gov This structural information is vital for structure-activity relationship studies and for understanding the stereochemical outcome of reactions.

Table 4: Example of Crystallographic Data for a Hypothetical Crystalline Derivative

ParameterExample Value
Chemical FormulaC₁₅H₁₂O₄
Formula Weight256.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)9.876(4)
β (°)105.3(1)
Volume (ų)1001.2(6)
Z (molecules/unit cell)4
R-factor0.045

Solid-State Structural Characterization of Key Derivatives

For instance, the crystal structure of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde demonstrates the importance of weak, non-classical intermolecular C-H···O interactions in stabilizing the crystal packing. nih.govresearchgate.net In this particular derivative, these interactions link adjacent molecules into one-dimensional chains. nih.govresearchgate.net The vanillin (B372448) group (a 4-hydroxy-3-methoxybenzaldehyde moiety) is nearly planar, and its orientation relative to the nitrobenzene (B124822) group is a key structural feature. nih.gov Similarly, the isomeric 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde also exhibits a crystal structure stabilized by weak C-H···O interactions, which in this case, link molecules into centrosymmetric tetramers. nih.gov

A study on 3-hydroxy-4-methoxybenzaldehyde grown by the slow evaporation technique revealed that it crystallizes in a monoclinic system with a centrosymmetric space group P21/c. nih.gov The formation of hydrogen bonds, particularly C–H···O and O–H···O types of interactions, has a significant influence on its crystalline structure. nih.gov

The analysis of a second polymorph of ortho-methoxy benzaldehyde (B42025) further underscores the diversity of packing arrangements possible even with subtle changes in crystallization conditions. researchgate.net The molecular packing in these crystals is often governed by a combination of hydrogen bonds and other weak intermolecular forces. researchgate.net

Table 1: Crystallographic Data for Selected 3-Methoxybenzaldehyde Derivatives

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehydeC₁₅H₁₃NO₅OrthorhombicPbcaC-H···O nih.govresearchgate.net
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehydeC₁₅H₁₃NO₅MonoclinicP2₁/cC-H···O nih.gov
3-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃MonoclinicP2₁/cO-H···O, C-H···O nih.gov
ortho-Methoxy benzaldehyde (polymorph 2)C₈H₈O₂TetragonalP4₃2₁2C-H···O researchgate.net

This interactive table provides a summary of crystallographic data for compounds structurally related to this compound.

Co-Crystallization for Understanding Non-Covalent Interactions

Co-crystallization has emerged as a powerful strategy in crystal engineering to modulate the physicochemical properties of organic compounds by forming multi-component crystals, or co-crystals. nih.gov These are structurally homogeneous crystalline materials containing two or more neutral molecules in a definite stoichiometric ratio. nih.gov The formation of co-crystals is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces between the constituent molecules. researchgate.netmdpi.com

The potential for this compound to form co-crystals is significant, given the presence of hydrogen bond acceptors (the oxygen atoms of the methoxy and dimethoxymethyl groups) and a π-system (the benzene (B151609) ring). By selecting appropriate co-formers that possess complementary functional groups, it is possible to design novel crystalline structures with tailored properties.

A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide highlights how the presence of different co-formers can lead to varied hydrogen bonding patterns. cardiff.ac.uk In its pure form, only one of the N-H hydrogens participates in hydrogen bonding, whereas in a co-crystal with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and a solvate with dimethylformamide, both N-H hydrogens are involved in hydrogen bonding. cardiff.ac.uk This demonstrates the adaptability of non-covalent interactions in the presence of different molecular partners. cardiff.ac.uk

The investigation of non-covalent interactions in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals an extensive network of hydrogen bonding and π-stacking interactions that stabilize the structure. mdpi.com The formation of centrosymmetric dimers through O-H···O and C-H···O interactions is a key feature. mdpi.com

The principles of co-crystal design suggest that co-formers containing strong hydrogen bond donors, such as carboxylic acids or phenols, would be excellent candidates for forming co-crystals with this compound. The resulting structures would likely feature robust hydrogen bonds between the donor group of the co-former and the oxygen atoms of the title compound. Furthermore, co-formers with aromatic rings could lead to favorable π-π stacking interactions, further stabilizing the co-crystal lattice. The study of such co-crystals would provide deeper insights into the hierarchy and strength of various non-covalent interactions involving the this compound molecule.

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for Transformations of 1-(Dimethoxymethyl)-3-methoxybenzene

The acetal (B89532) functional group in this compound, while primarily a protecting group, can also participate in or be installed and removed through various catalytic processes. The development of new catalysts is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthesis. princeton.edu This field offers significant advantages, including lower costs, reduced toxicity, and stability towards air and moisture, compared to traditional metal catalysts. princeton.edu For transformations involving aromatic acetals like this compound, organocatalysis presents several promising avenues.

Research is focusing on developing novel organocatalysts for both the formation (acetalization) and cleavage (deprotection) of acetals under mild and selective conditions. For instance, photo-organocatalytic protocols using catalysts like Eosin Y or thioxanthenone under visible light irradiation have been developed for the efficient and green synthesis of various acetals. organic-chemistry.orgrsc.org These methods operate under neutral conditions, offering high yields for a range of aldehydes. organic-chemistry.orgrsc.org Furthermore, iminium catalysis, a cornerstone of organocatalysis, can be employed for reactions like 1,3-dipolar cycloadditions involving α,β-unsaturated systems, a transformation pathway that could be applied to derivatives of this compound. rsc.org

Deprotection strategies are also being refined using organocatalysts. While traditional methods rely on acidic conditions, new systems are being explored. unt.edu For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been shown to be an effective catalyst for the hydrolysis of acetals under neutral conditions in aqueous acetonitrile. researchgate.net The development of such catalysts is critical for syntheses involving acid-sensitive functional groups. organic-chemistry.org

Table 1: Selected Organocatalytic Systems for Acetal Transformations

Catalyst TypeReactionKey FeaturesSource
Eosin Y / ThioxanthenonePhoto-organocatalytic AcetalizationUtilizes visible light; proceeds under neutral conditions with high yields. organic-chemistry.orgrsc.org
DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone)Acetal DeprotectionEffective under neutral conditions; chemoselective. researchgate.net
Cinchona Alkaloid DerivativesAsymmetric AlcoholysisEnables desymmetrization of meso cyclic anhydrides, a strategy applicable to complex syntheses. nih.gov
Chiral N-heterocyclic Carbenes (NHCs)Hetero-Diels-Alder ReactionsGenerates chiral ester enolate intermediates from α,β-unsaturated aldehydes. nih.gov

Transition metal catalysis is indispensable for forming carbon-carbon and carbon-heteroatom bonds, and it offers significant potential for the derivatization of this compound. tcichemicals.compatsnap.com Catalysts based on palladium, nickel, and copper are central to cross-coupling reactions, which link aryl halides or triflates with various coupling partners. tcichemicals.compatsnap.comyoutube.com In this context, the aromatic ring of this compound can be functionalized via halogenation, followed by well-established cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings. patsnap.com

Recent advancements focus on expanding the scope and improving the efficiency of these transformations. For example, improved palladium-based catalyst systems using biaryl phosphine (B1218219) ligands have been developed for the C–O cross-coupling of secondary alcohols with aryl chlorides, a reaction that is traditionally challenging. nih.gov Nickel catalysis is also gaining prominence as a more cost-effective alternative to palladium, exhibiting unique reactivity for coupling challenging substrates. patsnap.com These methods could be adapted to directly couple derivatives of this compound with a wide array of nucleophiles.

Furthermore, catalysts are being developed for the direct functionalization of C-H bonds, which would bypass the need for pre-functionalization (e.g., halogenation) of the aromatic ring, representing a more atom-economical approach.

Table 2: Examples of Transition Metal-Catalyzed Reactions Applicable to Aryl Derivatives

Reaction TypeCatalyst System (Example)TransformationSource
Suzuki CouplingPalladium/Phosphine LigandAryl-Halide + Organoboron → Biaryl tcichemicals.compatsnap.com
Heck CouplingPalladium CatalystAryl-Halide + Alkene → Aryl-Alkene patsnap.com
Sonogashira CouplingPalladium/Copper CatalystAryl-Halide + Terminal Alkyne → Aryl-Alkyne patsnap.com
C-O Cross-CouplingPalladium/Biaryl Phosphine or Copper/Oxalic DiamideAryl-Halide + Alcohol → Aryl Ether nih.gov
C-N Cross-Coupling (Buchwald-Hartwig)Palladium CatalystAryl-Halide + Amine → Aryl Amine youtube.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comchemistry.coach The acetal in this compound serves as a "masked" or protected form of an aldehyde. chemistry.coach This strategy is fundamental in synthesis to prevent the reactive aldehyde group from interfering with other desired transformations. numberanalytics.comnumberanalytics.com

Advanced software platforms, such as SYNTHIA™ and CAS SciFinder, are now powered by AI to automate this complex planning process. sigmaaldrich.comsynthiaonline.comcas.org These tools can analyze a complex target molecule and propose multiple viable synthetic routes in minutes. youtube.com They recognize the strategic value of protecting groups and can suggest when to install a masked aldehyde, like a dimethoxyacetal, and when to deprotect it. chemistry.coachyoutube.com The software draws upon vast databases of chemical reactions and can even suggest novel or unconventional pathways, helping chemists to design more efficient and innovative syntheses. sigmaaldrich.comsigmaaldrich.com

Sustainable and Scalable Production Methods for Aromatic Dimethoxymethyl Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. nih.govlibretexts.org The production of aromatic acetals is an area where these principles can have a significant impact.

Future research will likely focus on developing scalable production methods that are both economically viable and environmentally benign. This includes the use of solid acid catalysts or recyclable catalysts, such as ammonium (B1175870) salts supported on silica, which can be easily separated from the reaction mixture and reused. mdpi.comtandfonline.com The replacement of volatile organic solvents with greener alternatives, like cyclopentyl methyl ether or 2-methyltetrahydrofuran, is another key area of development. mdpi.com

Furthermore, energy-efficient techniques such as mechanochemistry (grinding reactants together, sometimes with a liquid additive) and flow chemistry are being explored. mdpi.com A flow reaction system using a metal-organic framework (MOF) as a catalyst has already demonstrated excellent performance for aldehyde acetalization under mild conditions. researchgate.net Additionally, sourcing aromatic starting materials from renewable feedstocks like lignin (B12514952), a major component of biomass, represents a long-term goal for the sustainable production of valuable chemicals, including precursors to this compound. kit.edu

Continuous Flow Synthesis Optimization for Industrial Applications

The transition from traditional batch processing to continuous flow manufacturing is a significant frontier in chemical synthesis, offering substantial advantages for the industrial production of compounds like this compound. acs.org Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides superior control over reaction parameters, enhanced safety, and improved scalability, making it a focal point of research for industrial applications. beilstein-journals.orgtue.nl

The synthesis of acetals, which often involves acid catalysts and can be sensitive to reaction conditions, is particularly well-suited for the precision offered by flow reactors. acs.org Key advantages include significantly improved heat and mass transfer due to the high surface-area-to-volume ratio of microreactors or packed-bed systems. tue.nlnih.gov This allows for precise temperature control, minimizing the formation of byproducts and enhancing the selectivity towards the desired acetal.

Research in this area focuses on several optimization strategies. The use of immobilized catalysts in packed-bed reactors is a primary approach. beilstein-journals.org This simplifies the purification process by eliminating the need to separate the catalyst from the reaction mixture, allows for catalyst recycling, and enables long-term, stable operation. beilstein-journals.org Furthermore, flow systems permit the exploration of a wider range of reaction conditions, including elevated temperatures and pressures, which can significantly accelerate reaction rates and improve efficiency in ways that are often unsafe or impractical in large batch reactors. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis

FeatureBatch ProcessingContinuous Flow ProcessingResearch Findings/Advantages
Heat & Mass Transfer Limited by vessel size; potential for hot spotsExcellent due to high surface-area-to-volume ratioImproved reaction control and safety, reduced side reactions. tue.nlnih.gov
Scalability Complex; often requires re-optimizationStraightforward; scale-up by time or parallelizationFaster transition from laboratory to production scale. tue.nlresearchgate.net
Safety Higher risk with large volumes of hazardous materialsSmaller reaction volumes at any given timeInherently safer, especially for highly exothermic or unstable reactions. acs.org
Catalyst Handling Separation required for homogeneous catalystsUse of packed-bed heterogeneous catalysts simplifies processEasier product purification and catalyst reuse. beilstein-journals.orgspringerprofessional.de
Process Control Manual or semi-automated control of bulk reactionPrecise, automated control of all parametersHigh reproducibility and product quality. researchgate.net
Reaction Time Often longer due to mixing and heating limitationsCan be significantly shorter due to enhanced kineticsIncreased throughput and efficiency. beilstein-journals.orgnih.gov

Biomass-Derived Feedstock Integration in Acetal Chemistry

A critical frontier in sustainable chemistry is the replacement of petrochemical feedstocks with renewable, biomass-derived alternatives. glbrc.org This shift is essential for developing a circular economy and reducing the environmental impact of the chemical industry. The synthesis of aromatic acetals, such as this compound, is a prime target for this transition, focusing on the production of its precursor, 3-methoxybenzaldehyde (B106831), from biomass. rsc.org

Lignin, a complex aromatic polymer that constitutes a significant portion of plant biomass, is a promising and underutilized source of aromatic chemicals. glbrc.org Traditionally, lignin has been treated as a low-value byproduct, often burned for energy. However, advanced catalytic processes are being developed to depolymerize lignin selectively into valuable aromatic platform molecules, including aromatic aldehydes. glbrc.orgrsc.org One such strategy involves catalytic fractionation, where native lignin is broken down into specific monomers, followed by a process like ozonolysis to cleave functional groups and yield aldehydes such as vanillin (B372448) and syringaldehyde, which are structurally related to 3-methoxybenzaldehyde. rsc.org

The broader field of biomass valorization provides strong precedent for these approaches. rsc.org Platform chemicals like furfural (B47365) and hydroxymethylfurfural (HMF), which are readily produced from the carbohydrate fraction of lignocellulosic biomass, are being successfully converted into a wide array of valuable products, including acetals for use as biofuel additives. researchgate.netdigitellinc.comacs.org These processes demonstrate the viability of using heterogeneous catalysts to perform acetalization reactions on bio-derived aldehydes. researchgate.net

Challenges remain, particularly in achieving high selectivity and yield from the complex mixture of compounds that result from biomass processing. acs.orgresearchgate.net The development of robust and highly selective catalysts is paramount to efficiently convert specific lignin-derived streams into target aldehydes like 3-methoxybenzaldehyde. The integration of these bio-derived feedstocks into the chemical supply chain represents a paradigm shift, moving from a linear, petroleum-based model to a sustainable, circular model where aromatic compounds are produced from renewable resources.

Table 2: Examples of Biomass Valorization for Chemical Synthesis

Biomass Source/DerivativeCatalytic ProcessTarget Product(s)Significance for Acetal Chemistry
Lignocellulosic Biomass (Lignin)Catalytic Fractionation & OzonolysisAromatic Aldehydes (e.g., Vanillin, Syringaldehyde)Demonstrates a direct route from raw biomass to aromatic aldehyde precursors. rsc.org
Glycerol (Biodiesel Byproduct)Acid-Catalyzed AcetalizationCyclic Acetals (Fuel Additives)Shows the utilization of industrial biogenic waste streams for acetal production. rsc.orgresearchgate.net
Furfural (from Hemicellulose)Heterogeneous Catalysis with AlcoholsFurfural Diethyl Acetal (FDEA)Provides a model for the efficient acetalization of biomass-derived aldehydes. acs.orgresearchgate.net
Propanal, Propanol, AcetoneTandem Aldol Condensation & HydrodeoxygenationJet Fuel Range AromaticsIllustrates the conversion of simple bio-derived oxygenates into complex aromatic hydrocarbons. acs.org

Q & A

Basic: What are the optimal synthetic routes for 1-(Dimethoxymethyl)-3-methoxybenzene, and how can reaction conditions be optimized for yield and purity?

A common approach involves alkylation or etherification reactions. For example, substituting a benzyl halide with dimethoxymethyl groups under basic conditions (e.g., K₂CO₃ in acetone or DMF at 60–80°C) can yield the target compound. Optimization includes adjusting solvent polarity, reaction temperature, and stoichiometry of reagents to minimize by-products like elimination derivatives . Monitoring reaction progress via TLC or HPLC ensures timely termination to maximize yield.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

  • ¹H NMR : Expect distinct signals for methoxy groups (δ ~3.3–3.8 ppm, singlet) and aromatic protons (δ ~6.5–7.5 ppm, split patterns dependent on substitution).
  • ¹³C NMR : Methoxy carbons appear at δ ~55–60 ppm; aromatic carbons adjacent to electron-donating groups resonate upfield (δ ~110–150 ppm).
  • FT-IR : Strong C-O stretching bands for methoxy groups (~1250 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 196 for C₁₀H₁₄O₃) and fragmentation patterns confirm the backbone .

Advanced: How can computational chemistry be utilized to predict the reactivity and electronic properties of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Solvent effects and transition-state analysis (e.g., using Gaussian or ORCA) help elucidate reaction mechanisms. For example, the electron-donating dimethoxymethyl group may direct electrophilic substitution to specific ring positions .

Advanced: What strategies are recommended for resolving contradictory data in the regioselectivity of electrophilic aromatic substitution reactions involving this compound?

Contradictions often arise from competing directing effects. Use isotopic labeling (e.g., deuterated analogs) or competitive experiments with regioisomeric standards to track substitution patterns. Computational modeling (DFT) and X-ray crystallography of intermediates can validate proposed mechanisms .

Basic: What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under nitrogen, away from oxidizers and heat sources .

Advanced: What are the challenges in isolating and characterizing transient intermediates formed during the oxidation or reduction of this compound?

Low-stability intermediates (e.g., radicals or carbocations) require cryogenic trapping (-78°C) or in situ spectroscopic monitoring (UV-Vis, EPR). Time-resolved FT-IR or stopped-flow NMR can capture rapid kinetics. Matrix isolation techniques combined with high-resolution MS aid structural elucidation .

Advanced: How does the presence of dimethoxymethyl and methoxy substituents influence the compound’s behavior in cross-coupling reactions compared to other aryl ethers?

The steric bulk of dimethoxymethyl groups may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects (e.g., increased electron density) can alter oxidative addition rates. Comparative studies with mono-methoxy analogs using kinetic profiling and Hammett plots clarify substituent impacts .

Basic: What purification techniques (e.g., column chromatography, recrystallization) are most effective for this compound, and what solvent systems are recommended?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) for analytical purity checks .

Advanced: What methodologies are employed to assess the environmental persistence and biodegradation pathways of this compound in ecotoxicological studies?

  • Persistence Tests : OECD 301B (Ready Biodegradability) in aqueous systems.
  • Metabolite Identification : LC-HRMS/MS to track degradation products (e.g., demethylated derivatives).
  • Soil Mobility : Column leaching experiments with HPLC-UV quantification .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Library Synthesis : Introduce halogens, alkyl chains, or heterocycles at specific positions.
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition (e.g., cytochrome P450) or receptor-binding assays.
  • Computational Docking : AutoDock or Schrödinger Suite to predict binding modes against target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.